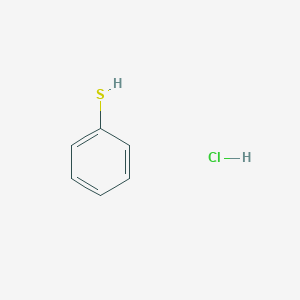

苯硫鎓氯

描述

Phenyl-sulfonium chloride compounds are versatile intermediates in organic synthesis, often used for introducing various functional groups into molecules. These compounds are characterized by a sulfur atom bonded to a phenyl group and a substituent, with a positive charge localized on the sulfur atom, balanced by a chloride anion.

Synthesis Analysis

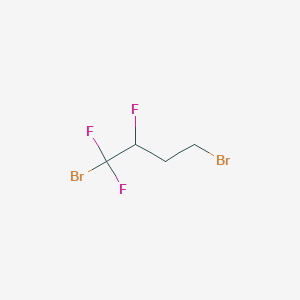

The synthesis of phenyl-sulfonium chloride derivatives can be achieved through different methods. For instance, the reaction of 1,2-allenyl sulfoxides with halogenating agents such as I2, CuBr2, NBS, or Br2 in the presence of LiOAc.2H2O leads to the formation of E-2-halo-1-phenylsulfinyl-1-alken-3-ols, which are key intermediates for further transformations . Additionally, S-(difluoromethyl)-S-phenyl-S-(2,4,6-trialkoxyphenyl) sulfonium salts have been synthesized, showcasing the importance of intramolecular hydrogen bonds for the stability and reactivity of these compounds .

Molecular Structure Analysis

The molecular structure of phenyl-sulfonium chloride derivatives is influenced by the substituents attached to the sulfur atom. The presence of electron-withdrawing groups can stabilize the positive charge on the sulfur, while electron-donating groups can lead to different reactivity patterns. The structure of these compounds is crucial for their reactivity in various chemical reactions .

Chemical Reactions Analysis

Phenyl-sulfonium chloride compounds participate in a variety of chemical reactions. They can undergo Pd- or Ni-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Negishi reactions, to form multisubstituted allylic alcohols . Electrophilic difluoromethylation of β-ketoesters and malonates using S-(difluoromethyl)sulfonium salts has been reported to proceed with excellent yields and regioselectivities . Furthermore, these compounds can be used in the oxidative polymerization of diphenyl disulfide, leading to the formation of poly(p-phenylene sulfide) .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl-sulfonium chloride derivatives are influenced by their molecular structure. These compounds are generally stable under air and light, which is advantageous for their handling and storage . The presence of a phenyl group can confer aromatic character to the molecule, affecting its reactivity and the types of reactions it can participate in. The chloride counterion also plays a role in the solubility and reactivity of these compounds .

科学研究应用

1. 合成和形成机理

苯硫鎓氯在合成亚磺酰胺中起着重要作用,其反应动力学受 pH 值显着影响。芳基甲基硫醚苯环中的给电子基团促进了这一反应,突出了其在合成化学中的作用 (辻原等人,1969).

2. 聚合物化学

在聚合物科学中,苯硫鎓氯用于生产高度磺化的聚(苯硫醚)。这种源自聚硫鎓阳离子的化合物表现出卓越的热稳定性和导电性,使其与热稳定质子传导聚合物的开发相关 (宫武等人,1996).

3. 分子结构研究

包括苯硫鎓氯在内的环状硫鎓盐的分子结构已得到广泛研究。这些研究揭示了这些化合物内部的分子排列和相互作用的详细见解,这对于理解它们的化学性质至关重要 (萨博等人,1990).

4. 光化学和电化学研究

苯硫鎓氯也在光化学和电化学反应的背景下得到研究。这些研究阐明了硫鎓盐的自由基分解过程,这对于理解它们在各种化学环境中的行为至关重要 (斯塔斯科等人,1993).

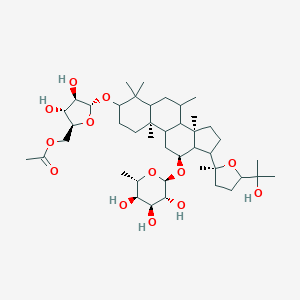

5. 糖基化过程

在有机化学领域,苯硫鎓氯在糖基化过程中发挥作用。它有助于糖苷的选择性立体形成,这是合成复杂碳水化合物和寡糖的关键步骤 (金等人,2005).

6. 沸石合成

包括苯硫鎓氯在内的鎓基化合物已被探索作为磷铝酸盐等微孔材料合成中的结构导向剂。这突出了其在材料科学和催化中的用途 (李等人,2019).

7. 抗菌活性

对包括苯硫鎓氯在内的鎓化合物的抗菌特性的研究显示出有希望的结果。这些研究提供了它们作为抗菌剂的潜在用途的见解,为更危险的化合物提供了替代方案 (平山,2011).

安全和危害

While specific safety and hazards information for Phenyl-sulfonium chloride is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

未来方向

Sulfonium salts, including Phenyl-sulfonium chloride, are envisioned for future applications as customized reagents for the late-stage functionalization of advanced organic structures, either in combination with traditional coupling catalysis, or with the more trending areas of photoredox catalysis and electrosynthesis .

属性

IUPAC Name |

benzenethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXXTYYBNQKGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-sulfonium chloride | |

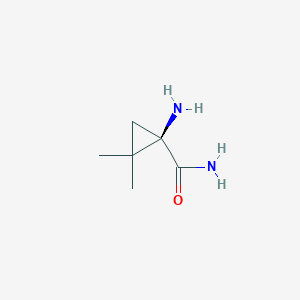

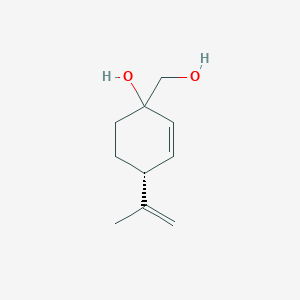

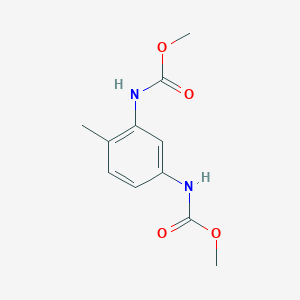

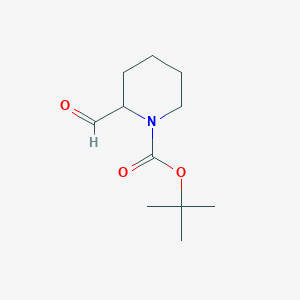

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)